molecular formula C17H18N4O3S B2712976 Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 895005-76-2

Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No.: B2712976
CAS No.: 895005-76-2
M. Wt: 358.42
InChI Key: XVEAAUANVORMJS-UHFFFAOYSA-N
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Description

“Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate” is a compound that belongs to a class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two adjacent nitrogen atoms at the 1- and 3- ring position .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The C (4), C (3), N (3), C (2), and C (7) atoms of the azepine ring in molecule 3а are located in the same plane (RMSD 0.044 Å), while the C (5) and C (6) atoms deviate in one direction from this plane by 1.03 and 0.58 Å, respectively .


Chemical Reactions Analysis

The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . This review is focused on the synthetic protocols and biological potential, including structure–activity relationship (SAR), in silico pharmacokinetics, molecular modeling and mechanistic studies of 1,2,4-triazolo[3,4 .

Scientific Research Applications

Synthetic Methodologies

Research into the synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives and related compounds focuses on developing efficient, environmentally friendly, and versatile synthetic routes. For example, Jun-hua Liu et al. (2012) developed a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride (VB1) as a catalyst in a water medium, emphasizing the advantages of using inexpensive catalysts and environmentally benign solvents (Liu, Lei, & Hu, 2012).

Biological Activities

The biological evaluation of [1,2,4]triazolo[4,3-a]pyrimidine derivatives has shown potential antimicrobial and antitumor properties. For instance, a study by M. Said et al. (2004) on thiazolopyrimidines, which include triazolo and triazinopyrimidine derivatives, highlighted their promising antimicrobial activity, though no significant antitumor activity was observed for the tested compounds (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).

Future Directions

Triazolopyrimidines have attracted growing interest due to their important pharmacological activities . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

benzyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-2-6-13-9-14(22)18-16-19-20-17(21(13)16)25-11-15(23)24-10-12-7-4-3-5-8-12/h3-5,7-9H,2,6,10-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEAAUANVORMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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